molecular formula C25H46N2O3 B12696514 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid CAS No. 36619-33-7

3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid

Cat. No.: B12696514
CAS No.: 36619-33-7
M. Wt: 422.6 g/mol
InChI Key: XKGFXGQLZRIOEF-WUKNDPDISA-N
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Description

3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound that features a heptadecenyl chain, an imidazole ring, and a propionic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common approach starts with the preparation of the heptadecenyl chain, followed by the formation of the imidazole ring. The final step involves the attachment of the propionic acid group through an ether linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptadecenyl chain can yield heptadecenone, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long heptadecenyl chain, an imidazole ring, and a propionic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

36619-33-7

Molecular Formula

C25H46N2O3

Molecular Weight

422.6 g/mol

IUPAC Name

3-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoic acid

InChI

InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h16-17H,2-15,18-23H2,1H3,(H,28,29)/b17-16+

InChI Key

XKGFXGQLZRIOEF-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCOCCC(=O)O

Origin of Product

United States

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